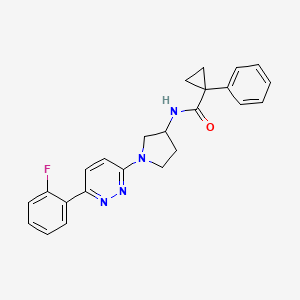

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group, a pyrrolidine ring, and a phenylcyclopropanecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which is then functionalized with a fluorophenyl group. The pyrrolidine ring is introduced through a cyclization reaction, and the final step involves the formation of the phenylcyclopropanecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide exhibits significant anticancer properties. It acts as a potent inhibitor of specific kinases involved in cancer cell proliferation and survival. The compound's mechanism involves targeting signaling pathways that are often dysregulated in cancer, such as the Jak/Stat pathway.

Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. Its efficacy was compared to existing kinase inhibitors, showing superior activity in certain models .

Neurological Disorders

The compound is also being investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for conditions like depression and anxiety.

Research Findings : A study highlighted its effects on serotonin and dopamine pathways, suggesting that it may enhance mood and cognitive function. Animal models have shown promising results in reducing symptoms of anxiety and depression, warranting further clinical trials .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. By inhibiting specific inflammatory mediators, it has shown potential in treating chronic inflammatory diseases.

Clinical Insights : Preliminary results from animal studies indicate a reduction in markers of inflammation, such as cytokines and chemokines, suggesting that the compound could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of kinase signaling pathways | Effective against resistant cancer cell lines |

| Neurological Disorders | Modulation of neurotransmitter systems | Reduces anxiety and depression symptoms |

| Anti-inflammatory | Inhibition of inflammatory mediators | Decreases cytokine levels in chronic inflammation |

Wirkmechanismus

The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide include other pyridazine derivatives, fluorophenyl-substituted compounds, and cyclopropanecarboxamide analogs.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropanecarboxamide moiety might contribute to its rigidity and binding affinity to specific targets.

Biologische Aktivität

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide, identified by its CAS number 1421507-99-4, is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4O2 with a molecular weight of 352.4 g/mol. Its structure features a pyridazine ring, a pyrrolidine moiety, and a cyclopropanecarboxamide group, which are critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 352.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound is hypothesized to interact with various biological targets due to its unique structural features. The presence of the fluorophenyl group may enhance lipophilicity and facilitate crossing the blood-brain barrier, making it a candidate for neurological applications.

Pharmacological Profile

Studies indicate that compounds similar to this compound exhibit significant pharmacological activities:

- Inhibition of Enzymes : Compounds with similar frameworks have shown inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in inflammatory processes. For example, a related compound demonstrated an IC50 value of 8 nM against mPGES-1 .

- Anticancer Activity : Research into derivatives has suggested potential anticancer properties, particularly through apoptosis induction in various cancer cell lines.

Cytotoxicity Studies

In vitro studies are crucial for assessing the cytotoxic effects of this compound. A typical study involves using cell lines such as NIH-3T3 to evaluate cell viability through MTT assays. These assays measure the metabolic activity of cells, providing insights into the compound's safety profile.

Case Studies

- Anti-inflammatory Activity : A related study explored the anti-inflammatory effects of similar compounds in animal models. The results indicated significant reduction in inflammatory markers when administered at specific dosages .

- Neuroprotective Effects : Another study evaluated neuroprotective effects using models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced damage in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrrolidine and pyridazine rings significantly affect biological activity. For instance, variations in substituents on these rings can enhance potency or selectivity towards specific biological targets.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Fluorination on phenyl | Increased lipophilicity |

| Variations in alkyl groups | Altered binding affinity |

| Substituent position changes | Enhanced selectivity |

Eigenschaften

IUPAC Name |

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O/c25-20-9-5-4-8-19(20)21-10-11-22(28-27-21)29-15-12-18(16-29)26-23(30)24(13-14-24)17-6-2-1-3-7-17/h1-11,18H,12-16H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWNWADRDMLQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.